molecular formula C20H26N4O3 B2958820 Tert-butyl 4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1795412-24-6

Tert-butyl 4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B2958820
CAS No.: 1795412-24-6
M. Wt: 370.453
InChI Key: LYIHICGZNBOALA-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 6-position with a 4-methoxyphenyl group and at the 4-position with a piperazine ring bearing a tert-butyl carbamate protecting group. The tert-butyl carbamate enhances solubility and stability during synthesis, while the pyrimidine-piperazine scaffold is common in medicinal chemistry, particularly in kinase inhibitors and protein-protein interaction modulators . The 4-methoxyphenyl substituent contributes electronic and steric effects that influence binding affinity and metabolic stability.

Properties

IUPAC Name

tert-butyl 4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-20(2,3)27-19(25)24-11-9-23(10-12-24)18-13-17(21-14-22-18)15-5-7-16(26-4)8-6-15/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIHICGZNBOALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C17H22N4O3C_{17}H_{22}N_{4}O_{3}, with a molecular weight of approximately 334.38 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a methoxyphenyl group, which are crucial for its biological activity.

Structural Features

  • Piperazine Ring : Known for its role in various pharmacological agents, the piperazine moiety often contributes to the compound's binding affinity and selectivity.
  • Pyrimidine Derivative : Pyrimidine compounds are recognized for their anticancer, antiviral, and antimicrobial properties.
  • Methoxyphenyl Group : This substituent enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study demonstrated that derivatives containing the pyrimidine nucleus showed significant efficacy against various cancer cell lines, including colon adenocarcinoma and lung carcinoma. The mean IC50 values for certain derivatives were reported around 92.4 µM against multiple cancer types .

Anticonvulsant Activity

Another area of interest is the compound's anticonvulsant properties. Studies have shown that related compounds with similar structural motifs exhibit protective effects in animal models of seizures, suggesting that modifications to the piperazine or pyrimidine structures can enhance this activity .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that specific modifications can significantly alter its biological profile:

Modification Effect on Activity
Addition of methoxy groupsIncreases lipophilicity and potentially enhances bioavailability
Variations in piperazine substituentsAlters binding affinity to target proteins
Changes in pyrimidine substitutionsCan enhance or reduce anticancer efficacy

Case Studies and Research Findings

  • Anticancer Efficacy : A derivative of the compound was tested against several cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell proliferation .
  • Anticonvulsant Activity : In animal models, compounds similar to this compound demonstrated significant protection against induced seizures, highlighting their potential as anticonvulsants .
  • Mechanistic Insights : The mechanism of action appears to involve interaction with neurotransmitter receptors and modulation of ion channels, which could explain the observed anticonvulsant effects .

Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Piperazine Scaffolds

The following compounds share the pyrimidine-piperazine backbone but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Substituents on Pyrimidine Molecular Formula LogP (Calculated) Yield (%) Key Applications/Notes References
Target Compound 4-Methoxyphenyl C₂₀H₂₅N₅O₃ ~3.2 (estimated) N/A Potential kinase inhibitor or HDAC ligand
tert-Butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)pyrimidin-4-yl)piperazine-1-carboxylate 4-Chloro-2-(trifluoromethyl)phenyl C₂₀H₂₁ClF₃N₅O₂ 4.1 59 Hsp90-Cdc37 interaction inhibitor
tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate 6-Chloro, 2-methylthio C₁₄H₂₁ClN₄O₂S 2.91 N/A Intermediate for agrochemicals
tert-Butyl 4-(2-(((3-(4-methoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate Isoxazole-thioether, 4-methoxyphenyl C₂₅H₂₈N₆O₃S ~3.5 55 HDAC inhibitor (anticancer activity)
tert-Butyl 4-(7-(3-hydroxynaphthalen-1-yl)pyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate Pyrido[4,3-d]pyrimidine, 3-hydroxynaphthyl C₂₈H₂₉N₅O₃ ~3.8 N/A Kinase inhibitor (structural complexity)
Key Observations:
  • Electronic Effects : The 4-methoxyphenyl group in the target compound donates electron density via its methoxy group, enhancing π-π stacking interactions compared to electron-withdrawing groups (e.g., Cl, CF₃ in ).
  • Solubility : The tert-butyl carbamate group improves solubility across analogues, but LogP values vary significantly (2.91–4.1) based on substituent hydrophobicity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Chloro-CF₃ Analogue Isoxazole-Thioether
Molecular Weight (g/mol) 383.45 443.86 492.60
PSA (Ų) 83.86 68.2 95.2
Hydrogen Bond Acceptors 6 5 7
Metabolic Stability Moderate (demethylation) Low (CF₃ resistance) High (thioether stability)

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. A common route involves reacting tert-butyl piperazine-1-carboxylate with a halogenated pyrimidine derivative (e.g., 4-chloro-6-(4-methoxyphenyl)pyrimidine) in a polar aprotic solvent like 1,4-dioxane or toluene under reflux (110–120°C) with a base such as potassium carbonate. For example, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate was synthesized in 88.7% yield using 1,4-dioxane and K₂CO₃ at 110°C for 12 hours . Alternative methods employ Suzuki-Miyaura coupling for aryl functionalization, as seen in tert-butyl 4-(4-(pyridin-3-yl)phenyl)piperazine-1-carboxylate synthesis using Pd(PPh₃)₄ and boronic acids .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Purification via silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 1:1 to 4:1) is standard .
  • Spectroscopy : Confirm the structure using ¹H/¹³C NMR (e.g., tert-butyl protons at δ ~1.49 ppm, pyrimidine protons at δ ~6.5–8.2 ppm) and LCMS (e.g., [M+H]⁺ or fragment ions like [M+H-100]⁺ for Boc-protected derivatives) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve molecular conformation, hydrogen bonding (e.g., intramolecular O–H⋯N bonds), and π-π stacking interactions in the solid state .

Advanced Research Questions

Q. How do reaction conditions influence the yield of tert-butyl piperazine-pyrimidine derivatives?

Contradictions in yields (e.g., 62% vs. 88.7% for similar reactions) highlight the role of solvent and base selection. For instance:

  • Solvent : Toluene may result in lower yields due to poor solubility of intermediates, while 1,4-dioxane enhances reactivity at higher temperatures .
  • Catalyst : Palladium-based catalysts (e.g., Pd₂(dba)₃/Xantphos) improve cross-coupling efficiency for aryl boronate derivatives, achieving >80% yields in Suzuki reactions .
  • Temperature : Prolonged heating (>12 hours) at 110°C optimizes substitution reactions but risks Boc-group degradation.

Q. What strategies are effective for functionalizing the piperazine-pyrimidine core for biological studies?

  • Substitution at Pyrimidine C-2/C-4 : React with electrophiles (e.g., chlorides, bromides) under basic conditions. For example, 2-chloro derivatives can be further modified with amines or thiols .
  • Boc Deprotection : Treat with HCl/1,4-dioxane or TFA/DCM to expose the piperazine amine for conjugation (e.g., with acyl chlorides or isocyanates) .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, as demonstrated in tert-butyl 4-(2-(((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (60% yield) .

Q. How can computational methods aid in understanding this compound's interaction with biological targets?

  • Molecular Docking : Model interactions with enzymes (e.g., HIF prolyl-hydroxylase or P2Y12 receptors ) using software like AutoDock. Focus on hydrogen bonding with pyrimidine N-atoms and hydrophobic contacts with the tert-butyl group.
  • QSAR Studies : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity using descriptors like logP and polar surface area .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O/N) from crystallographic data to predict packing efficiency and solubility .

Data Contradiction and Optimization Analysis

Q. Why do crystallographic studies report varying dihedral angles between aromatic rings in related compounds?

In tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate, the dihedral angle between pyrimidine and phenyl rings is 25.61°, stabilized by intramolecular O–H⋯N hydrogen bonds . Discrepancies in other derivatives arise from steric hindrance (e.g., bulkier substituents) or solvent-induced crystal packing differences. Researchers should optimize crystallization solvents (e.g., ethanol vs. acetonitrile) to control lattice forces .

Q. How can conflicting bioactivity results for piperazine-pyrimidine derivatives be resolved?

  • Assay Conditions : Varying pH or redox environments may alter protonation states of the piperazine ring, affecting binding to targets like histone deacetylases .
  • Metabolic Stability : Boc-protected derivatives often show reduced cellular uptake compared to deprotected analogs. Compare IC₅₀ values in assays with/without esterase pretreatment .
  • Epimerization : Check for chiral center racemization during synthesis (e.g., via chiral HPLC) if biological activity is stereospecific .

Methodological Best Practices

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or sealed vials to avoid hydrolysis of the Boc group.
  • Monitor for decomposition via TLC or LCMS every 6 months, especially if exposed to moisture .

Q. How to troubleshoot low yields in piperazine-pyrimidine coupling reactions?

  • Purge Solvents : Ensure 1,4-dioxane or DMF is dry (use molecular sieves) to prevent base deactivation .
  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or NiCl₂ for cross-coupling if Pd₀ catalysts underperform .
  • Microwave Assistance : Reduce reaction time from 12 hours to 30–60 minutes at 150°C for improved efficiency .

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